molecular formula C20H29NO4 B12891938 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12891938
M. Wt: 347.4 g/mol
InChI Key: FEBBEVXXWRUDQS-CVEARBPZSA-N
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Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the tert-butoxycarbonyl (Boc) protecting group, and the attachment of the 3-(tert-butyl)phenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the tert-butyl group on the phenyl ring.

    (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid: Contains a methyl group instead of a tert-butyl group on the phenyl ring.

Uniqueness

The presence of the tert-butyl group on the phenyl ring in (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(tert-butyl)phenyl)pyrrolidine-3-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C20H29NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-8-13(10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16+/m1/s1

InChI Key

FEBBEVXXWRUDQS-CVEARBPZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=CC(=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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